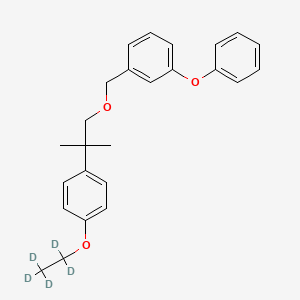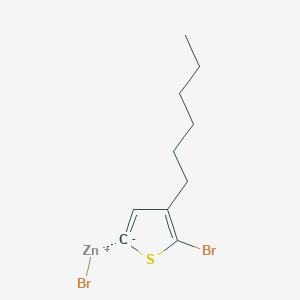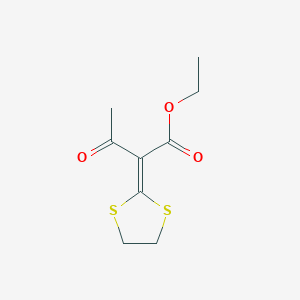
Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate: is a chemical compound with the following properties:
Chemical Formula: CHOS
CAS Number: 882864-01-9
This compound belongs to the class of 2-ylidene-1,3-dithiolanes and exhibits interesting reactivity due to its unique structure.
Métodos De Preparación
Synthetic Routes:: The synthesis of Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate involves the reaction of appropriate precursors. One common synthetic route is the condensation of malononitrile with 1,3-dithiolane-2-thione. The reaction proceeds under specific conditions to yield the desired product.
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a starting point for further optimization.
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: It reacts with nucleophiles, such as amines or thiols, to form substituted derivatives.
Reduction: Reduction of the carbonyl group can yield corresponding alcohols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride).
Major Products:: The specific products depend on the reaction conditions and reagents used. For example, reduction yields the corresponding alcohol, while oxidation forms the corresponding carboxylic acid.
Aplicaciones Científicas De Investigación
Ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate: finds applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with enzymes or receptors.
Medicine: Potential pharmaceutical applications due to its unique structure.
Industry: Used in the synthesis of specialty chemicals.
Mecanismo De Acción
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparación Con Compuestos Similares
While there are no direct analogs, other 2-ylidene-1,3-dithiolanes exhibit similar reactivity. Notable compounds include:
2-(1,3-Dithiolan-2-ylidene)malononitrile: A related compound with similar structural features.
Propiedades
Número CAS |
2080-44-6 |
|---|---|
Fórmula molecular |
C9H12O3S2 |
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
ethyl 2-(1,3-dithiolan-2-ylidene)-3-oxobutanoate |
InChI |
InChI=1S/C9H12O3S2/c1-3-12-8(11)7(6(2)10)9-13-4-5-14-9/h3-5H2,1-2H3 |
Clave InChI |
GLPYXSYNEKXUDH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C1SCCS1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


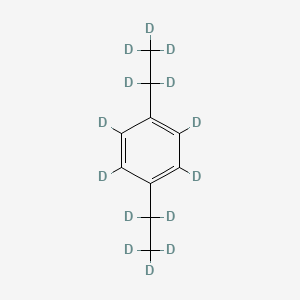
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12055591.png)
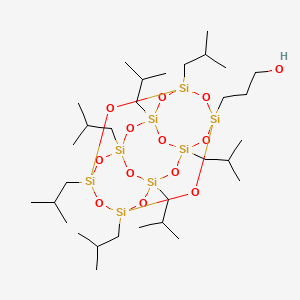
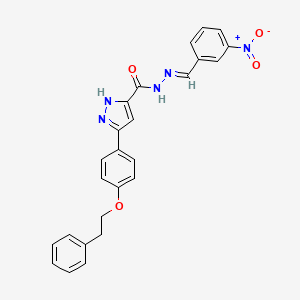
![(2R)-1-[(1S)-1-Aminoethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B12055618.png)

![Trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate](/img/structure/B12055623.png)
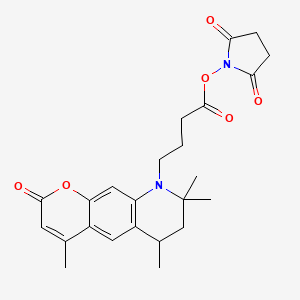
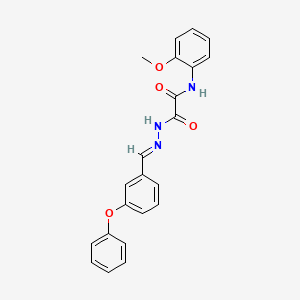

![9-((3aR,4R,6S,6aS)-6-(chloromethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-6-amine](/img/structure/B12055631.png)

